molecular formula C11H17ClSi B8346611 Chloromethyldimethyl-2-phenylethylsilane

Chloromethyldimethyl-2-phenylethylsilane

Cat. No.: B8346611
M. Wt: 212.79 g/mol
InChI Key: ZLGORJNWAUDTIV-UHFFFAOYSA-N
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Description

Chloromethyldimethyl-2-phenylethylsilane is an organosilicon compound with the molecular formula C₁₁H₁₇ClSi. Its structure consists of a silicon atom bonded to three distinct groups:

  • Chloromethyl (–CH₂Cl): A reactive substituent enabling nucleophilic substitution or cross-coupling reactions.
  • Dimethyl (–(CH₃)₂): Electron-donating groups that stabilize the silicon center and influence steric bulk.

This compound is primarily used in organic synthesis as a silylating agent to protect functional groups or modify surface properties in materials science. Its reactivity is governed by the chloromethyl group’s electrophilicity and the steric effects of the dimethyl and phenylethyl substituents. Experimental characterization methods such as ¹H/¹³C-NMR and mass spectrometry (e.g., HREIMS) are critical for structural elucidation .

Properties

Molecular Formula

C11H17ClSi

Molecular Weight

212.79 g/mol

IUPAC Name

chloromethyl-dimethyl-(2-phenylethyl)silane

InChI

InChI=1S/C11H17ClSi/c1-13(2,10-12)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3

InChI Key

ZLGORJNWAUDTIV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCC1=CC=CC=C1)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Chloromethyldimethyl-2-phenylethylsilane, we compare it with structurally analogous silanes, focusing on molecular properties, reactivity, and applications.

Table 1: Comparative Analysis of Silane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
This compound C₁₁H₁₇ClSi 212.8 –CH₂Cl, –(CH₃)₂, –CH₂CH₂C₆H₅ Silylation, surface modification
Triethynyl[(E)-2-(ethynyldimethylsilyl)ethenyl]silane C₁₂H₁₂Si₂ 224.4 Ethynyl (–C≡CH), dimethyl, ethenyl Polymer precursors, high thermal stability
Dimethylphenylchlorosilane C₈H₁₁ClSi 170.7 –Cl, –(CH₃)₂, –C₆H₅ Hydrophobic coatings, silicone resins
Pestalafuranone F* C₁₁H₁₄O₂ 178.1 Oxygenated furan, methylene Natural product with antimicrobial activity

Notes:

  • Triethynyl[(E)-2-(ethynyldimethylsilyl)ethenyl]silane (C₁₂H₁₂Si₂): Ethynyl groups enhance thermal stability and enable click chemistry, contrasting with the electrophilic chloromethyl group in the target compound .
  • Dimethylphenylchlorosilane : Simpler structure with reduced steric hindrance, favoring faster hydrolysis compared to bulkier analogs like this compound.
  • Pestalafuranone F: An oxygenated furan derivative (non-silane) included to highlight differences in molecular weight and functional group diversity .

Key Research Findings

Reactivity Trends: The chloromethyl group in this compound undergoes nucleophilic substitution more readily than ethynyl groups in C₁₂H₁₂Si₂ but slower than smaller silanes like Dimethylphenylchlorosilane due to steric hindrance . Computational studies (e.g., QSPR models) predict higher hydrophobicity for this compound compared to non-aromatic silanes, aligning with its phenylethyl group .

Applications :

  • Surface Modification : The phenylethyl group enhances adhesion to aromatic substrates, making it superior to linear alkyl silanes in coatings.
  • Synthetic Utility : Unlike ethynyl-rich silanes (e.g., C₁₂H₁₂Si₂), this compound is less suited for polymerization but effective in protecting alcohols or amines during multistep syntheses.

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